1-(Trifluoromethyl)vinyl acetate

Vue d'ensemble

Description

1-(Trifluoromethyl)vinyl acetate is a fluorinated monomer that has been synthesized and studied for its copolymerization properties with various vinyl monomers, including styrene. It is known for its ability to introduce trifluoromethyl groups into polymers, which can significantly alter the physical and chemical properties of the resulting materials. The homopolymer of 1-(trifluoromethyl)vinyl acetate has not been successfully synthesized, but its copolymers exhibit unique characteristics such as solubility in lower alcohols and dilute aqueous alkalies, and increased acidity due to the fluorosubstituted alcohols .

Synthesis Analysis

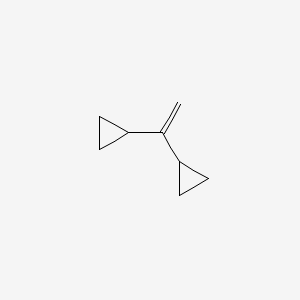

The synthesis of 1-(trifluoromethyl)vinyl acetate involves the reaction of thermally unstable 1-(trifluoromethyl)vinyllithium with strained cyclic ethers. This process generates 2-trifluoromethyl-1-alkenes with hydroxy groups on the 4- or 5-position, which can be further modified to produce the desired vinyl acetate derivative . Additionally, the synthesis of partially trifluoromethylated poly(vinyl acetate) copolymers has been achieved through RAFT/MADIX polymerization, indicating the versatility of this monomer in polymer synthesis .

Molecular Structure Analysis

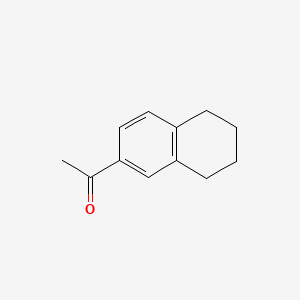

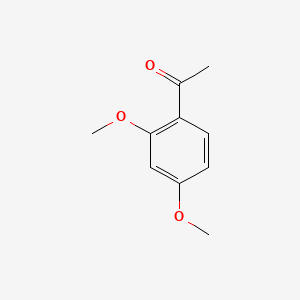

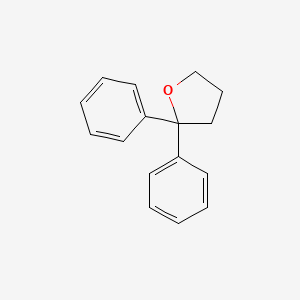

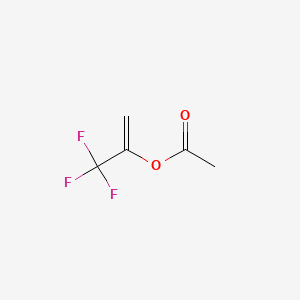

The molecular structure of 1-(trifluoromethyl)vinyl acetate is characterized by the presence of a trifluoromethyl group attached to a vinyl group, which is then linked to an acetate moiety. This structure is conducive to copolymerization reactions and can influence the reactivity ratios of the monomers involved. For instance, the reactivity ratios of 1-(trifluoromethyl)vinyl acetate and vinylidene fluoride have been determined, showing a higher incorporation of the former in the copolymer .

Chemical Reactions Analysis

1-(Trifluoromethyl)vinyl acetate readily copolymerizes with various monomers, and its incorporation into copolymers can be controlled by adjusting the monomer feed concentration. The copolymerization with vinylidene fluoride and the subsequent analysis of the copolymer composition using NMR spectroscopy are examples of its chemical reactivity . Additionally, the copolymerization with tetrafluoroethylene has been reported, resulting in copolymers with improved water resistance compared to unmodified polyvinyl alcohol .

Physical and Chemical Properties Analysis

The physical and chemical properties of copolymers containing 1-(trifluoromethyl)vinyl acetate are influenced by the trifluoromethyl group. These copolymers exhibit enhanced solubilities in supercritical CO2, and an optimum in copolymer composition and solubility has been observed, which is attributed to the balance between polymer-polymer interactions and entropy of mixing . The presence of the trifluoromethyl group also imparts increased acidity to the polyvinyl alcohol derivatives obtained from the copolymers, leading to solubility in dilute aqueous alkalies and lower alcohols .

Applications De Recherche Scientifique

Application 1: Polymer Science

- Specific Scientific Field: Polymer Science

- Summary of the Application: “1-(Trifluoromethyl)vinyl acetate” is used as a monomer in the synthesis of polymers . It is particularly used in the reversible addition fragmentation chain transfer (RAFT) polymerization of vinyl esters .

- Methods of Application or Experimental Procedures: The RAFT polymerization process involves the use of a RAFT agent and specific reaction conditions to create precision polymers with poly(vinyl ester) building blocks . The choice of RAFT agent and reaction conditions can be adjusted to create complex macromolecular architectures .

- Results or Outcomes: The resulting polymers have found applications as adhesives for porous substrates (e.g., wood, paper, and cloth), emulsion paints, and as powder additives for construction materials . Poly(vinyl acetate) (PVAc), a product of this process, is also known as a precursor for poly(vinyl alcohol) (PVA), which has important industrial applications in the coatings area .

Application 2: Organic Intermediates

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: “1-(Trifluoromethyl)vinyl acetate” is used as an organic intermediate . Organic intermediates are often used in the synthesis of other organic compounds, including pharmaceuticals, dyes, and polymers .

- Methods of Application or Experimental Procedures: The specific methods of application can vary widely depending on the target compound being synthesized . Typically, “1-(Trifluoromethyl)vinyl acetate” would be reacted with other organic compounds under controlled conditions to form the desired product .

- Results or Outcomes: The outcomes of these reactions can vary widely, but the goal is typically to produce a specific organic compound with high yield and purity .

Application 3: Organic Intermediates

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: “1-(Trifluoromethyl)vinyl acetate” is used as an organic intermediate . Organic intermediates are often used in the synthesis of other organic compounds, including pharmaceuticals, dyes, and polymers .

- Methods of Application or Experimental Procedures: The specific methods of application can vary widely depending on the target compound being synthesized . Typically, “1-(Trifluoromethyl)vinyl acetate” would be reacted with other organic compounds under controlled conditions to form the desired product .

- Results or Outcomes: The outcomes of these reactions can vary widely, but the goal is typically to produce a specific organic compound with high yield and purity .

Safety And Hazards

1-(Trifluoromethyl)vinyl acetate is a highly flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

3,3,3-trifluoroprop-1-en-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O2/c1-3(5(6,7)8)10-4(2)9/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKGSDIHTCTXDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(=C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25212-05-9 | |

| Record name | 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25212-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80883818 | |

| Record name | 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trifluoromethyl)vinyl acetate | |

CAS RN |

2247-91-8 | |

| Record name | 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2247-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002247918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(trifluoromethyl)vinyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.